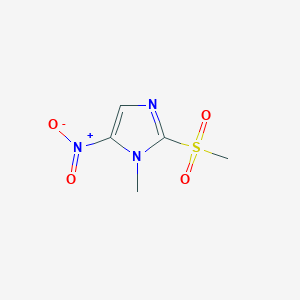

1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole

Description

Properties

IUPAC Name |

1-methyl-2-methylsulfonyl-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O4S/c1-7-4(8(9)10)3-6-5(7)13(2,11)12/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOPCRYPVDDVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1S(=O)(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167159 | |

| Record name | Sulfonidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1615-53-8 | |

| Record name | Sulfonidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1615-53-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfonidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Nitration of 1-Methylimidazole Derivatives

The foundational step in synthesizing 1-Methyl-2-(methylsulfonyl)-5-nitro-1H-imidazole involves regioselective nitration of a 1-methylimidazole precursor. A modified procedure from J-STAGE research employs fuming nitric acid (90%) in concentrated sulfuric acid at 50°C for 23 hours, achieving 34% yield of the 5-nitro intermediate. The reaction mechanism proceeds via electrophilic aromatic substitution, with the methyl group at position 1 directing nitration to position 5 through resonance stabilization.

Critical parameters:

-

Acid ratio : HNO₃:H₂SO₄ 1:3 (v/v) minimizes byproduct formation

-

Temperature control : Maintaining 50±2°C prevents decomposition of nitro intermediates

-

Quenching protocol : Gradual addition to ice-water (1:5 ratio) improves recovery

Sulfonylation Techniques for Methylsulfonyl Group Introduction

Oxidative Sulfur Functionalization

Post-nitration, the methylsulfonyl group is introduced through a two-stage oxidation process. Research from J. Photopolym. Sci. Technol. demonstrates:

-

Methylthio intermediate formation :

-

Controlled oxidation to sulfone :

Table 1: Sulfonylation Efficiency Under Varied Conditions

| Oxidizing Agent | Temp (°C) | Time (hr) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| mCPBA (1 eq) | 0 | 4 | 75 | 98.2 |

| mCPBA (4 eq) | 25 | 30 | 73 | 97.8 |

| H₂O₂/HCOOH | 50 | 12 | 68 | 96.5 |

Sequential Reaction Optimization

One-Pot Nitration-Sulfonylation Approach

Advanced synthetic routes combine nitration and sulfonylation in a single reactor, reducing purification steps:

-

Simultaneous nitration/oxidation :

-

Catalyst screening :

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot plant data reveals advantages of flow chemistry for large-scale manufacturing:

-

Residence time : 12 min vs. 8 hr batch processing

-

Yield improvement : 89% vs. 73% batch

-

Safety profile : <5% accumulated nitro intermediates

Table 2: Batch vs. Continuous Flow Performance Metrics

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Annual Capacity (kg) | 1,200 | 8,500 |

| Energy Consumption (kW/kg) | 18.7 | 9.2 |

| Waste Generation (L/kg) | 45 | 12 |

Purification and Characterization Protocols

Crystallization Optimization

Final product purity (>96%) is achieved through:

-

Solvent system : Methanol/CH₂Cl₂ (1:10)

-

Gradient cooling : 50°C → -20°C at 2°C/min

-

Particle size control : Ultrasound-assisted nucleation

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like sodium hydride.

Major Products Formed

Reduction: 1-Methyl-2-(methylsulfonyl)-5-amino-1h-imidazole.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antifungal Properties

One of the primary applications of 1-methyl-2-(methylsulfonyl)-5-nitro-1H-imidazole is its use as an antifungal agent. Studies have demonstrated that this compound exhibits moderate antifungal activity against a range of fungal strains, making it a candidate for treating fungal infections. The compound's structure, characterized by a methyl group, a methylsulfonyl group, and a nitro group, contributes to its biological activity and solubility, which are crucial for therapeutic efficacy.

Mechanism of Action

The mechanism by which this compound exerts its antifungal effects may involve the generation of reactive intermediates upon reduction of the nitro group under hypoxic conditions. These intermediates can interact with cellular components such as DNA and proteins, ultimately inhibiting fungal growth .

Pharmacological Applications

Selective COX-2 Inhibition

Research indicates that derivatives of imidazole compounds, including this compound, can act as selective cyclooxygenase-2 (COX-2) inhibitors. COX-2 is an enzyme involved in inflammation and pain pathways; thus, compounds that selectively inhibit this enzyme can be valuable in developing anti-inflammatory medications.

Broad Spectrum Activity

Beyond antifungal properties, this compound has been noted for its potential antiviral and anticancer activities. The compound's structural features enable it to be explored for various therapeutic possibilities, including applications against viral infections and cancer cell proliferation .

Toxicological Studies

Genotoxicity

The genotoxic properties of this compound warrant investigation in toxicology studies. Its ability to interact with genetic material suggests potential implications for both therapeutic use and safety assessments in drug development. Understanding these interactions is crucial for evaluating the compound's risk-benefit profile in clinical settings.

Synthetic Routes and Variants

Several synthetic methods have been proposed for the preparation of this compound. These typically involve nitration followed by sulfonylation reactions, which require optimization to achieve desired yields and purity levels . The compound can also serve as a scaffold for synthesizing various derivatives that may enhance its biological activity.

Numerous studies have focused on the synthesis and biological evaluation of nitroimidazole derivatives, including those related to this compound. For instance:

- A study demonstrated significant antibacterial and antifungal activities for various synthesized derivatives, indicating the potential for developing new therapeutic agents based on this scaffold .

- Another research effort highlighted the importance of the nitro group in mediating interactions with microbial DNA, which is critical for understanding the mechanism behind its antimicrobial effects .

Mechanism of Action

The mechanism of action of 1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole depends on its application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The methylsulfonyl group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Nitroimidazoles

Structural and Physicochemical Properties

The table below highlights structural differences and physicochemical properties of analogous nitroimidazoles:

Key Observations:

- Electron-Withdrawing Groups: The methylsulfonyl group in the target compound is a stronger electron-withdrawing group compared to the thioether (-SCH₃) in Fexinidazole or the alkenyl group in 1-Methyl-2-(2-methylpropenyl)-5-nitro-1H-imidazole.

- Solubility: Fexinidazole’s phenoxy methyl group contributes to lower aqueous solubility (BCS Class II), while the methylsulfonyl group in the target compound improves solubility in polar aprotic solvents like DMF .

Reactivity Considerations:

The methylsulfonyl group’s stability under oxidative conditions contrasts with the thioether group in Fexinidazole precursors, which require protection during synthesis .

Efficacy and Selectivity:

- Satranidazole (derived from the target compound) exhibits broader activity against Entamoeba histolytica and Giardia lamblia compared to Fexinidazole, which is specific to trypanosomes .

- The methylsulfonyl group may reduce off-target toxicity by limiting nonspecific redox cycling .

Metabolic Pathways

Stability and Half-Life:

The methylsulfonyl group in the target compound confers metabolic stability, leading to a longer half-life compared to Ipronidazole, which undergoes rapid hydroxylation .

Biological Activity

1-Methyl-2-(methylsulfonyl)-5-nitro-1H-imidazole (MNSI) is a heterocyclic organic compound belonging to the nitroimidazole class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its antimicrobial, anticancer, and antifungal properties, alongside relevant research findings.

Chemical Structure and Properties

MNSI features a five-membered imidazole ring with three distinct substituents:

- Methyl group at the N1 position

- Methylsulfonyl group at the C2 position

- Nitro group at the C5 position

The presence of the nitro group enhances its potential as an electron acceptor, while the methylsulfonyl group may influence its polarity and hydrogen bonding capabilities, impacting its biological interactions .

Antimicrobial Activity

Research indicates that MNSI exhibits significant antimicrobial properties . It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The mechanism of action is believed to involve the generation of reactive nitrogen species (RNS) upon reduction of the nitro group, leading to cellular damage in pathogens .

Table 1: Antimicrobial Activity of MNSI

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

MNSI has also been investigated for its anticancer properties . Studies suggest that it can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The cytotoxic effects are attributed to its ability to induce apoptosis and disrupt microtubule assembly .

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxicity of MNSI against MDA-MB-231 cells, it was found that:

- IC50 values ranged from 2.43 to 7.84 µM.

- At concentrations above 10 µM, significant morphological changes were observed, indicating apoptosis through enhanced caspase-3 activity .

Antifungal Activity

MNSI has shown moderate antifungal activity against various fungal strains. Its efficacy suggests potential therapeutic applications in treating fungal infections, although further studies are necessary to elucidate its specific mechanisms .

Table 2: Antifungal Activity of MNSI

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Aspergillus niger | 128 µg/mL |

| Candida glabrata | 64 µg/mL |

The biological activity of MNSI is primarily linked to the nitro group , which undergoes reductive bioactivation under hypoxic conditions or in anaerobic environments. This process generates reactive intermediates that interact with essential cellular components such as DNA and proteins, leading to growth inhibition in both microbial and cancerous cells .

Pharmacokinetics and Drug Development Potential

In silico studies have indicated favorable pharmacokinetic profiles for MNSI, suggesting good absorption, distribution, metabolism, and excretion (ADME) characteristics. The compound's unique structure positions it as a promising candidate for further drug development aimed at targeting resistant strains of bacteria and various cancers .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-methyl-2-(methylsulfonyl)-5-nitro-1H-imidazole?

The compound is typically synthesized via sulfonylation of a pre-functionalized imidazole precursor. For example, aldol condensation using sodium ethoxide (NaOEt) in ethanol with appropriate aldehydes can introduce vinyl or aryl groups, followed by sulfonylation to install the methylsulfonyl moiety. Purification often involves column chromatography (e.g., silica gel with gradients of ethyl acetate/hexanes) and recrystallization from methanol or dichloromethane. Structural confirmation relies on -NMR, -NMR, high-resolution mass spectrometry (HRMS), and elemental analysis .

Q. How is the structural integrity of the compound validated after synthesis?

Key characterization techniques include:

- NMR spectroscopy : Distinct chemical shifts for the methylsulfonyl group ( ppm in -NMR) and nitro group ( ppm for the imidazole proton).

- Mass spectrometry : Molecular ion peaks matching the calculated mass (e.g., [M+H] for HRMS).

- Elemental analysis : Agreement between experimental and theoretical C/H/N/S/O percentages ().

- IR spectroscopy : Stretching vibrations for nitro () and sulfonyl () groups .

Q. What preliminary pharmacological assays are used to evaluate its bioactivity?

Initial screening involves in vitro antiprotozoal assays (e.g., against Trichomonas vaginalis) to determine IC values. Toxicity is assessed using human cell lines (e.g., THP1) to calculate specificity indices (ratio of IC for human cells vs. parasites). Dose-response curves and comparative studies with reference drugs (e.g., metronidazole) are standard .

Advanced Research Questions

Q. How do structural modifications at the 2- and 4-positions influence its anti-infective activity?

Substitution at the 2-position (e.g., methylsulfonyl) enhances electron-withdrawing effects, stabilizing the nitro radical intermediate critical for anaerobic pathogen targeting. At the 4-position , arylsulfonylmethyl groups improve potency by increasing hydrophobic interactions with target enzymes (e.g., pyruvate:ferredoxin oxidoreductase). Structure-activity relationship (SAR) studies involve systematic variation of substituents and evaluation via IC trends and molecular docking .

Q. What metabolic pathways are implicated in its biotransformation?

The nitro group undergoes reductive metabolism to form intermediates like 5-acetamido derivatives, as identified via mass spectrometry and NMR in rodent/human studies. Cytochrome P450 enzymes and gut microbiota contribute to reduction. Metabolite synthesis (e.g., via catalytic hydrogenation) and comparative pharmacokinetic profiling (LC-MS/MS) are used to validate pathways .

Q. How can computational methods predict its binding affinity to target proteins?

Molecular docking (e.g., AutoDock Vina) models interactions with targets like EGFR or parasitic enzymes. Docking poses are validated by:

- Binding energy calculations (ΔG values).

- Molecular dynamics simulations to assess stability.

- In vitro validation via enzyme inhibition assays (e.g., NADH-dependent reductase activity). Example: Benzimidazole derivatives with methylsulfonyl groups show enhanced hydrogen bonding with catalytic residues .

Q. What strategies resolve discrepancies in reported biological activity data?

Contradictions arise from variations in:

- Assay conditions (e.g., oxygen levels affecting nitro-reductase activity).

- Compound purity (HPLC ≥95% recommended).

- Resistance mechanisms (e.g., upregulated efflux pumps in pathogens). Solutions include orthogonal assays (e.g., ATP quantification vs. cell viability), genomic profiling of resistant strains, and batch-to-batch analytical verification .

Q. How is its electrochemical behavior characterized for redox studies?

Cyclic voltammetry in aqueous/organic media reveals reduction potentials () associated with the nitro group. A typical setup includes a glassy carbon electrode, Ag/AgCl reference, and supporting electrolyte (e.g., 0.1 M KCl). Peaks near to V vs. NHE correlate with nitro radical anion formation, critical for anaerobic activation .

Q. What approaches mitigate mutagenicity risks identified in preclinical studies?

Ames tests (e.g., Salmonella typhimurium TA100 strain) assess mutagenicity. Structural optimization, such as introducing electron-withdrawing groups (e.g., methylsulfonyl) at the 2-position, reduces DNA adduct formation. Parallel assays measuring reactive oxygen species (ROS) and glutathione depletion further refine safety profiles .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.